![molecular formula C10H18O3 B13303620 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the dioxaspirodecane ring
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed aminocarbonylation is one such method, where the compound is synthesized in high yields using palladium-phosphine precatalysts . The reaction conditions typically involve temperatures around 250°C and the use of helium as a carrier gas .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share the spirocyclic ring system but have different substituents.
Uniqueness
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is unique due to its specific ring structure and the presence of the ethan-1-OL group.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-(2,6-dioxaspiro[4.5]decan-9-yl)ethanol |
InChI |
InChI=1S/C10H18O3/c11-4-1-9-2-5-13-10(7-9)3-6-12-8-10/h9,11H,1-8H2 |
Clave InChI |
HGSJZKNZYFCGOG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CCOC2)CC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


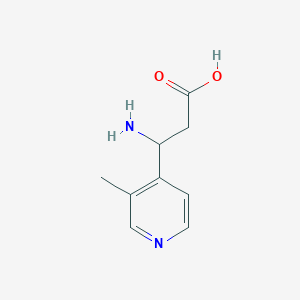

![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
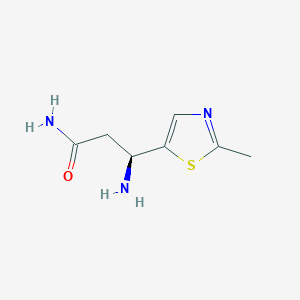
![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)

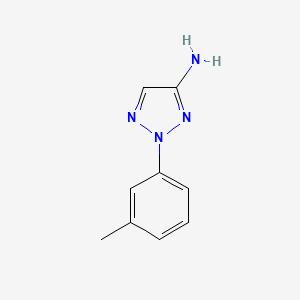
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
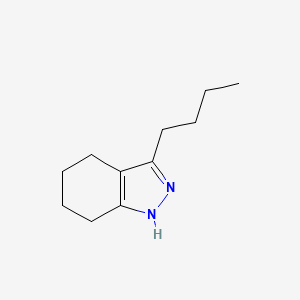
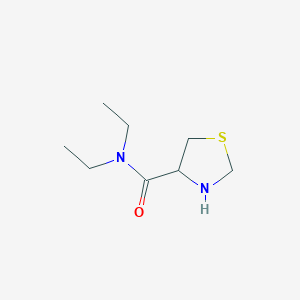
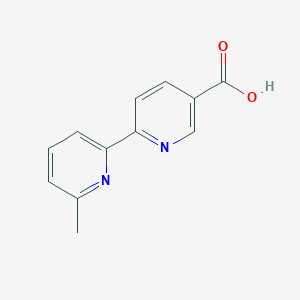
![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)

